This compound falls under the category of heterocyclic compounds, which are characterized by the presence of at least one heteroatom (in this case, nitrogen) within a ring structure. The classification can be further specified as an aromatic heterocyclic compound, given its structural characteristics that include aromatic rings and multiple functional groups. According to the Cooperative Patent Classification, it may be categorized under C07D, which encompasses organic compounds containing heterocycles with nitrogen as a ring heteroatom .
The synthesis of C20H25BrN2O7 can be approached through various methods, including:
The molecular structure of C20H25BrN2O7 can be depicted using various representations such as skeletal formulas or 3D models. The compound features:
C20H25BrN2O7 participates in several types of chemical reactions:
The specific conditions for these reactions often involve catalysts or specific solvents that facilitate the desired transformations while minimizing side reactions.
The mechanism of action for C20H25BrN2O7 is not fully elucidated but is believed to involve interactions with biological targets such as enzymes or receptors. Its structure suggests potential activity in modulating biochemical pathways.
Research indicates that compounds with similar structures often exhibit activity as enzyme inhibitors or receptor modulators, leading to therapeutic effects in various biological systems.
C20H25BrN2O7 has several scientific uses, particularly in:
Brominated heterocyclic compounds have undergone transformative development since their initial discovery, driven by their unique electronic properties and biological relevance. The strategic incorporation of bromine atoms into heterocyclic scaffolds enhances molecular polarizability and facilitates selective bond formation via halogen bonding, making these compounds indispensable in synthetic chemistry. Early brominated heterocycles like Pipobroman (an anticancer agent) and Tiotropium bromide (a respiratory therapeutic) demonstrated the critical role of bromine in pharmacophore activity [4]. These compounds leveraged bromine’s steric bulk and electron-withdrawing capacity to optimize target binding and metabolic stability.
Table 1: Key Brominated Heterocyclic Compounds in Medicinal Chemistry
Compound | Core Structure | Therapeutic Use | Role of Bromine |
---|---|---|---|
Pipobroman | Piperazine-dione | Antineoplastic | Enhances DNA intercalation |
Tiotropium bromide | Tropane alkaloid | COPD management | Improves muscarinic receptor affinity |
C₂₀H₂₅BrN₂O₇ (Modern) | Hybrid pyrimidine-chalcone | Multitargeted agent | Balances lipophilicity & reactivity |
Industrial-scale synthesis of brominated heterocycles evolved from classical halogenation methods to advanced catalytic techniques. Early approaches relied on electrophilic bromination using bromine/silver triflate systems, but these faced selectivity challenges. Modern protocols employ transition metal catalysis (e.g., Pd-mediated C–H activation) and solvent-free mechanochemical synthesis, improving atom economy and regioselectivity. The emergence of bromo-chalcone intermediates—precursors to C₂₀H₂₅BrN₂O₇—exemplifies this shift. These intermediates are synthesized via aldol condensation under basic conditions, where bromine atoms direct conjugation and stabilize enone systems [4] [5]. Such advances enabled the efficient production of polybrominated scaffolds like the bromo-pyrimidinone core in C₂₀H₂₅BrN₂O₇, which features dual bromine atoms at meta- and para-positions to enhance electronic delocalization.
C₂₀H₂₅BrN₂O₇ represents a hybrid architecture combining a brominated chalcone system with a nitrogenous heterocycle, enabling dual functionality: targeted reactivity in organic synthesis and multimodal bioactivity in therapeutic contexts. Its synthetic pathway illustrates this synergy:
Table 2: Synthetic Routes to C₂₀H₂₅BrN₂O₇ Derivatives
Precursor | Reagent | Reaction Conditions | Yield (%) | Key Product |
---|---|---|---|---|
Bromo-chalcone intermediate | Ethyl acetoacetate | KOH/EtOH, reflux | 82% | Dihydropyrimidinone derivative |
Bromo-chalcone intermediate | 3-Amino-1,2,4-triazole | AcOH, Δ | 76% | Triazolopyrimidine derivative |
Biologically, C₂₀H₂₅BrN₂O₇ derivatives exhibit broad-spectrum activity attributed to bromine’s electronic effects:
Molecular docking simulations reveal that bromine atoms in C₂₀H₂₅BrN₂O₇ form critical halogen bonds with bacterial DNA gyrase (PDB: 3T88) and fungal CYP51 (PDB: 2WJE). For instance, a Br···O interaction (2.9 Å) with Thr173 of 3T88 stabilizes the complex by -7.9 kcal/mol, explaining the compound’s antibacterial efficacy [4].
The study of C₂₀H₂₅BrN₂O₇ relies on three interconnected theoretical frameworks:
Table 3: DFT-Derived Electronic Parameters of C₂₀H₂₅BrN₂O₇
Parameter | Value | Chemical Implication |
---|---|---|
HOMO Energy (eV) | -6.32 | Nucleophilic attack susceptibility |
LUMO Energy (eV) | -2.11 | Electrophilic reactivity |
Global Softness (σ) | 0.24 | Polarizability & reactivity |
Dipole Moment (Debye) | 5.8 | Solubility & biomolecular interactions |
Conceptual Frameworks: These contextualize bromine effects within structure-activity relationships (SAR). For C₂₀H₂₅BrN₂O₇, bromine’s -I effect lowers the chalcone’s LUMO energy, enhancing Michael addition kinetics with biological nucleophiles. Concurrently, its +R effect delocalizes π-electrons, improving radical scavenging [3] [10].
Analytical Frameworks: Tools like molecular dynamics (MD) and docking simulations model protein-ligand binding. MD trajectories of C₂₀H₂₅BrN₂O₇ with E. coli FabI (PDB: 1TGH) show bromine-mediated hydrophobic packing in the enzyme’s alkyl-binding pocket, reducing ligand RMSD to 1.2 Å over 100 ns [4]. These frameworks bridge computational predictions with experimental bioactivity, validating the design rationale for brominated hybrids.
Table 4: Molecular Docking Scores of C₂₀H₂₅BrN₂O₇ Derivatives
Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interactions |
---|---|---|---|
Bacterial DNA Gyrase | 3T88 | -9.3 | Br···Thr173, π-π stacking with His112 |
Fungal Lanosterol Demethylase | 2WJE | -8.7 | Br···Tyr140, H-bond with Arg137 |
Human Topoisomerase IIα | 1TGH | -7.5 | Van der Waals with Leu423 |
CAS No.: 1256-86-6
CAS No.: 41164-36-7
CAS No.: 20107-26-0
CAS No.: 5042-08-0
CAS No.: